5-(4-Chlorophenyl)-5-oxopentanoic acid
Description
5-(4-Chlorophenyl)-5-oxopentanoic acid is a chemical compound characterized by its molecular structure, which includes a chlorophenyl group attached to a pentanoic acid backbone
Properties
IUPAC Name |
5-(4-chlorophenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLILROMUFYKGH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClO3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426535 | |
| Record name | 5-(4-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-49-1 | |
| Record name | 5-(4-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Using Aluminum Chloride
A common method involves the reaction of glutaric anhydride with 4-chlorobenzene in the presence of aluminum chloride as a Lewis acid catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures (around 0°C) to control reactivity and selectivity.
| Parameter | Details |
|---|---|
| Catalyst | Aluminum (III) chloride |
| Solvent | Dichloromethane |
| Temperature | 0°C |
| Reaction Time | 30 minutes |
| Molar Ratios | Glutaric anhydride (0.7 mol), 4-chlorobenzene (0.7 mol) |
| Yield | Approximately 85% (based on analogous fluorophenyl reactions) |
Procedure Summary: Aluminum chloride is suspended in dichloromethane and cooled to 0°C. Glutaric anhydride is added and stirred for 30 minutes. Then, 4-chlorobenzene is introduced slowly, and the mixture is stirred to completion. The product is isolated by aqueous workup and purification.
This method is adapted from similar procedures for 5-(4-fluorophenyl)-5-oxopentanoic acid synthesis, substituting fluorobenzene with chlorobenzene, given their similar reactivity profiles.
Esterification Followed by Hydrolysis
Another approach involves the esterification of this compound precursors to methyl esters, followed by hydrolysis to yield the acid.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, concentrated sulfuric acid, reflux 1h | ~80-100 | Methanol acts as solvent and reactant; H2SO4 catalyzes ester formation |
| Hydrolysis | Aqueous sodium bicarbonate wash, brine wash | Quantitative | Converts ester to acid with high purity |
Experimental Details: A solution of the keto acid precursor is refluxed with methanol and catalytic sulfuric acid for 1 to 16 hours. After cooling, the mixture is concentrated and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine to remove acid impurities. The ester intermediate is obtained in high yield and can be hydrolyzed to the acid under mild conditions.
Direct Acid Formation via Acid Catalysis
Direct synthesis of the acid from keto acid precursors can be achieved by heating with strong acids such as hydrochloric acid or sulfuric acid under reflux conditions.
| Parameter | Details |
|---|---|
| Acid Catalyst | Methanolic hydrochloric acid (16%) |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | Variable, monitored by TLC |
| Yield | Approximately 80% |
Procedure Summary: The keto acid precursor is dissolved in methanol, and methanolic HCl is added. The mixture is refluxed until complete conversion is observed. Solvent removal under reduced pressure followed by extraction with dichloromethane and washing yields the pure acid product.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Aluminum chloride | Dichloromethane | 0°C | 30 min | ~85 | Requires careful temperature control |
| Esterification + Hydrolysis | Sulfuric acid | Methanol | Reflux | 1-16 h | 80-100 | High yield, common for ester intermediate |
| Direct Acid Formation | Methanolic HCl | Methanol | Reflux | Variable | ~80 | Simple, direct acid formation |
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)
Substitution: Halogenation reagents, nucleophiles
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones
Reduction products: Alcohols and aldehydes
Substitution products: Halogenated derivatives and other substituted phenyl compounds
Scientific Research Applications
Scientific Research Applications
-
Biochemical Research :
- The compound is classified as an amino acid derivative, making it valuable in studies related to protein synthesis and enzyme activity modulation. Its structural similarities with other amino acids allow for exploration in enzyme inhibition and cellular process modulation.
- Interaction studies have indicated that compounds with similar structural motifs can bind to various biological targets, influencing their activity. This aspect is crucial for understanding how modifications to chemical structures affect biological interactions, guiding future drug design efforts.
-
Pharmaceutical Development :
- The compound shows promise as a lead structure in drug discovery due to its potential as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit enzymes involved in various diseases, including cancer and neurodegenerative disorders .
- It has been noted for its potential applications in treating conditions such as Alzheimer's disease by inhibiting β-secretase activity, which is crucial in the formation of amyloid plaques associated with the disease .
Case Studies and Experimental Findings
Recent studies have shown that derivatives of 5-(4-chlorophenyl)-5-oxopentanoic acid exhibit promising efficacy in inhibiting the growth of various breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231). For instance, compounds derived from similar structures demonstrated comparable effectiveness to established treatments like tamoxifen and olaparib in arresting cell growth without significant cytotoxicity on benign cells .
Mechanism of Action
The mechanism by which 5-(4-Chlorophenyl)-5-oxopentanoic acid exerts its effects depends on its specific derivatives and applications. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Chlorobenzoic acid
4-Chlorophenylacetic acid
4-Chlorophenylpropionic acid
Uniqueness: 5-(4-Chlorophenyl)-5-oxopentanoic acid is unique due to its specific structural features, which influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of interest for ongoing research and development.
Biological Activity
5-(4-Chlorophenyl)-5-oxopentanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a chlorinated phenyl group attached to a pentanoic acid backbone with a ketone functional group. The synthesis typically involves multi-step organic reactions, which can include methods such as acylation and condensation reactions. Recent studies have reported efficient synthetic routes that yield high purity and yield of this compound, facilitating further biological evaluations .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its cytotoxic effects against cancer cell lines. Key findings include:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary depending on the cell type and exposure time .
- Mechanism of Action : The proposed mechanisms for its cytotoxic effects include the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways involved in cancer cell proliferation. Studies suggest that this compound may interfere with cellular processes by modulating gene expression related to cell cycle regulation and apoptosis .
Case Studies
- MCF-7 Cell Line Study :
-
A-549 Cell Line Study :
- In another study focusing on lung adenocarcinoma, this compound demonstrated promising cytotoxic effects, with IC50 values indicating higher potency compared to some existing treatments.
- The study highlighted the potential for this compound to serve as a lead candidate for further drug development targeting lung cancer .
Data Table: Cytotoxic Activity
Q & A
Q. Q1. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution with glutaric anhydride derivatives. For example, coupling 4-chlorobenzoyl chloride with glutaric acid derivatives under anhydrous conditions in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Reaction optimization includes temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and purification via recrystallization or column chromatography . Yield improvements are achieved by stoichiometric balancing of reagents and inert atmosphere use to prevent hydrolysis.
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization employs:
- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and substituent positions (e.g., aromatic protons at δ 7.4–8.0 ppm for the 4-chlorophenyl group) .
- HPLC-MS for purity assessment, using reverse-phase C18 columns and electrospray ionization to detect trace impurities (e.g., unreacted starting materials) .
- Melting point analysis to verify consistency with literature values (e.g., ~157°C for crystalline forms) .
Q. Q3. What strategies are recommended for resolving discrepancies in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. Strategies include:
- Deuterium exchange experiments to identify exchangeable protons (e.g., carboxylic acid -OH).
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in congested spectral regions .
- Comparative analysis with synthetic intermediates or analogs (e.g., 5-(4-fluorophenyl) derivatives) to isolate spectral contributions of the chlorophenyl group .
Advanced Research Questions
Q. Q4. How does this compound interact with cholecystokinin (CCK) receptors, and what experimental models validate its antagonistic activity?
Methodological Answer: The compound and its derivatives (e.g., CR 2194) act as selective CCK-B/gastrin receptor antagonists. In vitro validation involves:
- Radioligand binding assays using [¹²⁵I]-CCK-8 on rat cortical membranes (CCK-B) and rabbit gastric glands (CCK-B1) to measure IC₅₀ values .
- In vivo perfused stomach models (e.g., Heidenhain pouch dogs) to assess inhibition of pentagastrin-induced acid secretion, with dose-response curves determining ID₅₀ values .
- Molecular docking studies to map interactions with receptor residues (e.g., hydrophobic pockets accommodating the chlorophenyl group) .
Q. Q5. What computational approaches are used to predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- QSAR modeling correlates structural features (e.g., substituent electronegativity, logP) with bioavailability and receptor affinity .
- Molecular dynamics simulations predict metabolic stability by analyzing hydrolysis susceptibility of the oxopentanoic moiety in simulated gastric fluid .
- ADMET prediction tools (e.g., SwissADME) estimate blood-brain barrier permeability and cytochrome P450 interactions for lead optimization .
Q. Q6. How can researchers mitigate interference from this compound during impurity profiling of pharmaceuticals like Baclofen?
Methodological Answer:
- HPLC-DAD/ELSD methods with gradient elution (acetonitrile/0.1% TFA in water) separate the compound from Baclofen and related impurities (e.g., 3-(4-chlorophenyl)glutaric acid) .
- Spiking experiments using certified reference standards (e.g., Baclofen Impurity B) validate method specificity .
- Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation pathways and confirm stability-indicating assay robustness .
Q. Q7. What role does this compound play in synthesizing bioconjugates, and how are its reactive sites modified?
Methodological Answer: The carboxylic acid group is functionalized for bioconjugation via:
- NHS ester activation using EDC/NHS in anhydrous DMF, enabling covalent coupling to amine-containing biomolecules (e.g., peptides, proteins) .
- Click chemistry (e.g., tetrazine-norbornene ligation) for site-specific labeling in hydrogel matrices or fluorescent probes .
- Protecting group strategies (e.g., t-Bu esters) to prevent side reactions during multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
